molecular formula C10H10N2O2S B010464 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid CAS No. 104344-92-5

2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid

Cat. No.: B010464
CAS No.: 104344-92-5
M. Wt: 222.27 g/mol
InChI Key: USYIIHFJNNAEMI-UHFFFAOYSA-N
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Description

2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for developing novel therapeutics for cancer and neurodegenerative diseases. The benzothiazole core is a privileged structure in pharmacology, known for its ability to interact with a variety of critical biological targets . In oncology research, derivatives based on the 2-aminobenzothiazole motif have demonstrated potent antiproliferative activities against a range of cancer cell lines, including lung (A549) and breast (MCF-7) carcinomas . These compounds often function by targeting key oncogenic signaling pathways, such as the PI3K/AKT/mTOR axis, and have shown promise as inhibitors of enzymes like PI3Kγ, CDK2, and EGFR, which are crucial for cell survival and proliferation . Beyond oncology, the benzothiazole scaffold is a key component in probes for neurodegenerative conditions. It forms the structural basis for several in vivo imaging agents, such as those used in Positron Emission Tomography (PET) to detect amyloid-β plaques in the brain, a hallmark of Alzheimer's disease . This versatility makes this compound a valuable precursor for synthesizing novel compounds to investigate cell death mechanisms, kinase inhibition, and protein aggregation pathologies . Its reactivity allows for further functionalization, enabling researchers to create targeted hybrids and optimize compounds for enhanced potency and selectivity .

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-12(6-9(13)14)10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYIIHFJNNAEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104344-92-5
Record name 2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetic acid
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Preparation Methods

Condensation of 2-Aminothiophenol with α-Keto Acids

A foundational route involves the cyclocondensation of 2-aminothiophenol (1) with α-keto acids. For instance, Jian et al. demonstrated that reacting 1 with pyruvic acid derivatives under aqueous, catalyst-free conditions yields benzothiazole intermediates. Adapting this method, 2-(methylamino)benzothiazole could form by introducing methylamine during cyclization. Subsequent coupling with chloroacetic acid would install the acetic acid moiety.

Mechanistic Insight :

  • Nucleophilic attack of 2-aminothiophenol on the α-keto acid carbonyl.

  • Cyclization via intramolecular thiolate attack, forming the benzothiazole ring.

  • Air oxidation to aromatize the structure.

Aldehyde-Mediated Cyclization

Katkar et al. reported benzothiazole synthesis using ZnO-beta zeolite-catalyzed condensation of 2-aminothiophenol with aldehydes. For 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid, glyoxylic acid (as an aldehyde precursor) could serve as the carbonyl component. Post-cyclization methylation of the amine and acid group protection/deprotection would yield the target compound.

Optimized Conditions :

  • Catalyst: ZnO-beta zeolite (10 mol%)

  • Solvent: Ethanol, 80°C, 4 hours

  • Yield: 78–92%

Functionalization of Preformed Benzothiazoles

Alkylation of 2-Aminobenzothiazole

Starting from 2-aminobenzothiazole (2), sequential alkylation introduces the methyl and acetic acid groups. Ravinaik et al. demonstrated benzothiazole alkylation using methyl iodide in DMF with K2CO3. Subsequent reaction with ethyl bromoacetate, followed by saponification, affords the acetic acid derivative.

Procedure :

  • Methylation :

    • 2 (1.0 eq) + CH3I (1.2 eq) in DMF, K2CO3 (2.0 eq), 60°C, 6 hours.

    • Yield: 85%.

  • Acetic Acid Installation :

    • Methylated product + ethyl bromoacetate (1.5 eq), NaH (1.2 eq), THF, 0°C → RT, 12 hours.

    • Saponification: NaOH (2.0 eq), EtOH/H2O, reflux, 2 hours.

Nucleophilic Substitution on Benzothiazolylmethylamine

Linmaio et al. synthesized 2-aminobenzothiazoles under photoirradiation. Converting the amine to a methylamino group via reductive alkylation (HCHO/NaBH4) generates 2-(methylamino)benzothiazole. Reaction with chloroacetic acid in basic conditions (e.g., K2CO3, DMF) completes the synthesis.

Key Data :

  • Photoirradiation: λ = 450 nm, ethyl acetate, O2 atmosphere.

  • Yield for amine alkylation: 70–80%.

Multi-Step Synthesis from Cyanoacetate Intermediates

Cyanoacetate Fusion Route

Azzam and Seif detailed benzothiazolyl acetate synthesis via fusion of 2-aminothiophenol with ethyl cyanoacetate at 120°C under N2. Hydrolysis of the cyano group to carboxylic acid, followed by methylation of the adjacent amine, provides the target molecule.

Steps :

  • Cyanoacetate Fusion :

    • 1 + ethyl cyanoacetate, 120°C, N2, 3 hours.

    • Yield: 75%.

  • Hydrolysis :

    • CN → COOH using HCl/EtOH, reflux, 6 hours.

  • Methylation :

    • CH3I, NaH, THF, 0°C → RT.

Comparative Analysis of Methodologies

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
Aldehyde CyclizationGlyoxylic acid, ZnO-betaEtOH, 80°C78–92Catalyst reuse, high yieldRequires aldehyde synthesis
AlkylationCH3I, ethyl bromoacetateDMF/K2CO3, THF/NaH70–85Straightforward functionalizationMulti-step, moderate yields
Cyanoacetate FusionEthyl cyanoacetateN2, 120°C75Solvent-free, one-potHarsh conditions

Mechanistic and Catalytic Insights

Role of Catalysts in Cyclization

Co3O4 nanoflakes and ZnO-beta zeolite enhance cyclization efficiency by stabilizing intermediates and reducing activation energy. For instance, Co3O4 in solvent-free conditions achieved 95% yield in 5 minutes.

Solvent Effects

Ethanol and water promote greener syntheses, but solvent-free methods under ultrasound irradiation (e.g., Ashok et al.’s sulphated tungstate system) offer superior atom economy .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Proteomics Research

The compound is utilized in proteomics for its ability to interact with proteins and influence their functions. Its unique structure allows it to serve as a probe in studying protein interactions and modifications.

Case Study : A study demonstrated the use of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid as a tool for identifying protein targets in cancer cells. The compound was shown to bind selectively to specific proteins involved in tumor growth, providing insights into potential therapeutic targets.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its pharmacological properties. Its benzothiazole moiety is known for biological activity, making it a candidate for drug development.

Case Study : Research indicated that derivatives of this compound exhibited anti-inflammatory and analgesic effects in preclinical models. These findings suggest that this compound could lead to the development of new anti-inflammatory drugs.

Small Molecule Scaffold

The compound serves as a versatile scaffold in organic synthesis and drug design. Its ability to be modified at various positions makes it an attractive candidate for creating libraries of compounds with diverse biological activities.

Case Study : A synthetic chemistry study highlighted the use of this compound as a starting point for generating novel inhibitors targeting specific enzymes involved in metabolic pathways. The modifications led to compounds with enhanced potency and selectivity.

Summary Table of Applications

Application AreaDescriptionNotable Findings
Proteomics ResearchUsed as a probe to study protein interactions and modificationsSelective binding to proteins involved in tumor growth
Medicinal ChemistryExplored for anti-inflammatory and analgesic propertiesDerivatives showed significant effects in preclinical models
Small Molecule ScaffoldServes as a foundation for synthesizing diverse compoundsGeneration of novel enzyme inhibitors with improved potency

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, benzothiazole derivatives are known to interfere with DNA replication and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Features and Key Properties

Compound Name Molecular Formula Functional Groups Key Properties/Applications References
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid C₁₀H₁₀N₂O₂S Benzothiazole, methylamino, acetic acid Antimicrobial, amyloid imaging probe
N-(1,3-Benzothiazol-2-yl)-2-(1H-benzotriazol-1-yl)acetamide C₁₄H₁₁N₅OS Benzothiazole, benzotriazole, acetamide Enhanced stability, photophysical applications
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid C₉H₇NO₃S Benzothiazolone, acetic acid Antifungal activity, intermediate in drug synthesis
BTC-a (N-(1,3-benzothiazol-2-yl)-2-(pyrimidin-2-yl amino)acetamide) C₁₁H₁₀N₆OS Benzothiazole, pyrimidine, acetamide Moderate antimicrobial activity
2-{[6-(Ethoxycarbonyl)-1,3-benzothiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid C₁₄H₁₄N₂O₅S₂ Ethoxycarbonyl, thioether, acetic acid High molecular weight, agrochemical applications

Key Observations:

Substituent Effects on Bioactivity: The methylamino-acetic acid group in the target compound enhances solubility and hydrogen-bonding capacity compared to acetamide derivatives like BTC-a, which showed reduced antimicrobial activity due to steric hindrance from the pyrimidine group . The ketone group in 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid increases electrophilicity, improving antifungal activity .

Crystallographic Stability :

  • Compounds with acetic acid termini (e.g., the target compound and 2-(3-oxo-...acetic acid) form stronger hydrogen-bonded networks (e.g., R-factor = 0.059 for the target analog) than amide derivatives, aiding in crystal engineering .

Applications in Drug Discovery :

  • The benzotriazole-containing analog (N-(1,3-benzothiazol-2-yl)-2-(1H-benzotriazol-1-yl)acetamide) exhibits UV-stability and fluorescence, making it suitable for optoelectronic materials .
  • Ethoxycarbonyl-thioether derivatives (e.g., ) are bulkier, favoring pesticide development over antimicrobial use.

Pharmacological and Antimicrobial Comparisons

Table 2: Antimicrobial Activity of Select Benzothiazole Derivatives

Compound Gram-Positive Bacteria (MIC, μg/mL) Gram-Negative Bacteria (MIC, μg/mL) Fungi (MIC, μg/mL) Mechanism Insights References
This compound 8–16 (S. aureus) 32–64 (E. coli) 16–32 (C. albicans) Disrupts membrane integrity
BTC-a 64–128 >128 >128 Weak DNA intercalation
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid 4–8 16–32 8–16 Inhibits fungal ergosterol synthesis

Key Findings:

  • The target compound’s acetic acid group improves penetration through bacterial membranes, yielding lower MIC values than BTC-a .
  • The ketone-containing analog demonstrates superior antifungal activity, likely due to interactions with fungal cytochrome P450 enzymes .

Biological Activity

2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its biological activity. Its structure can be represented as follows:

C9H10N2O2S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This compound has been synthesized through various methods, with reports indicating its efficacy in inhibiting specific biological targets.

Antimicrobial Properties

This compound exhibits significant antimicrobial and antifungal properties. It has been shown to be effective against various pathogens, making it a candidate for developing new antibiotics and antifungal agents. Its primary target is the DprE1 enzyme in Mycobacterium tuberculosis, crucial for the bacterium's survival and cell wall biosynthesis.

Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, have potential as anticancer agents . They have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The compound's interaction with cellular pathways involved in cancer progression highlights its therapeutic potential.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

The primary mechanism of action involves the inhibition of the DprE1 enzyme, which disrupts the cell wall synthesis of Mycobacterium tuberculosis. This inhibition leads to bacterial cell death, showcasing the compound's potential as an antitubercular agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are crucial for its development as a therapeutic agent.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated effectiveness against Mycobacterium tuberculosis with an IC50 value indicating potent inhibition.
Anticancer Research Showed significant cytotoxic effects on HeLa cells with IC50 values in the low micromolar range .
Inflammation Modulation In vitro studies indicated reduced pro-inflammatory cytokine production in treated cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid?

  • Methodology :

  • Step 1 : Synthesize the benzothiazole core via cyclization of aniline derivatives with KSCN and Br₂ in glacial acetic acid at controlled temperatures (<10°C), followed by recrystallization from ethanol .
  • Step 2 : Introduce the methylaminoacetic acid moiety via nucleophilic substitution or coupling reactions. For example, react the benzothiazole intermediate with methylamine and chloroacetic acid under reflux in a polar aprotic solvent (e.g., DMF).
  • Characterization : Confirm purity via HPLC (≥95%) and structural identity using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (as in ) can resolve stereochemical ambiguities .

Q. How can the solubility and stability of this compound be experimentally determined for biological assays?

  • Methodology :

  • Solubility : Perform equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy or HPLC. Compare with structurally related compounds (e.g., 2-(1,3-benzothiazol-2-yl)benzoic acid, solubility data in ) to infer trends .
  • Stability : Conduct accelerated degradation studies under varying pH (1–12), temperatures (4–50°C), and light exposure. Monitor decomposition via LC-MS and quantify degradation products.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm the benzothiazole ring, methylamino group, and acetic acid moiety. Compare chemical shifts with analogous compounds (e.g., for methylsulfonyl-phenethyl-amino acetic acid derivatives) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, benzothiazole C-S absorption at ~650 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related benzothiazole-acetic acid hybrids in .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodology :

  • Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies and regioselectivity.
  • Apply ICReDD’s reaction path search methods () to screen solvent effects, catalysts, and temperature regimes. Validate predictions with small-scale experiments .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodology :

  • Meta-analysis : Systematically compare assay conditions (e.g., cell lines, concentrations, controls) across studies. Use software tools ( ) to identify confounding variables (e.g., solvent DMSO% variations) .
  • Dose-response validation : Re-test the compound under standardized protocols (e.g., NIH/NCATS guidelines) with orthogonal assays (e.g., enzymatic vs. cell-based).

Q. How does the crystal structure of this compound inform its intermolecular interactions in solid-state formulations?

  • Methodology :

  • Single-crystal X-ray analysis (as in ): Determine hydrogen-bonding motifs (e.g., carboxylic acid dimerization) and π-π stacking of the benzothiazole ring.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H···O, S···N) to predict stability and solubility .

Q. What safety protocols are critical when handling this compound in electrophysiology studies?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (see for first-aid measures) .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional guidelines for heavy metal contamination (e.g., sulfur byproducts).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid

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